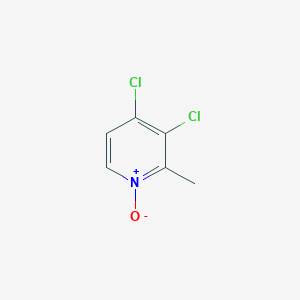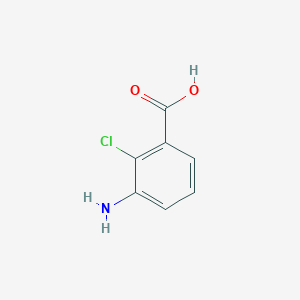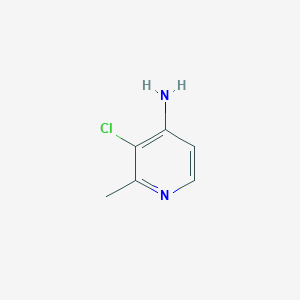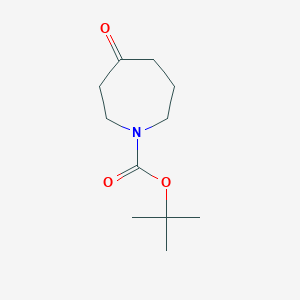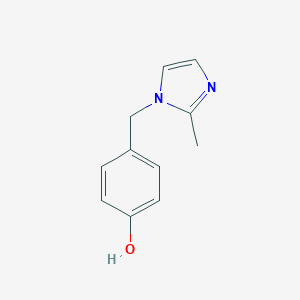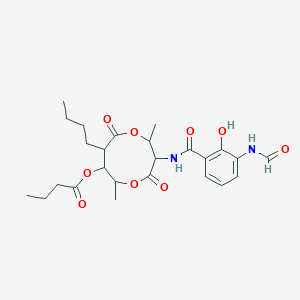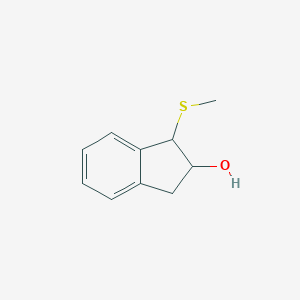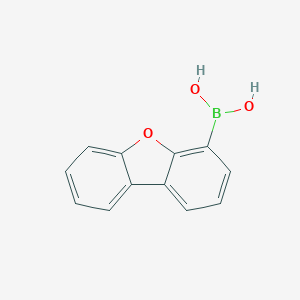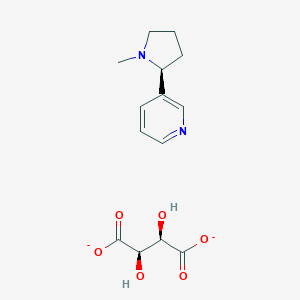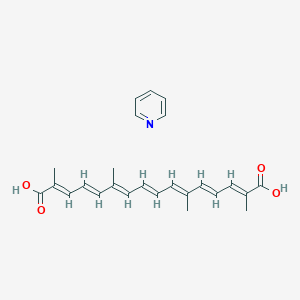
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds, which are known for their diverse applications in various fields of science. Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method, which will be discussed in detail in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
作用機序
The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins, DNA, and RNA. This interaction can result in changes to the structure and function of these molecules, leading to various biochemical and physiological effects.
生化学的および生理学的効果
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
実験室実験の利点と制限
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, this compound has various biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of this compound is that it is a complex molecule that requires expertise and specialized equipment for its synthesis and purification.
将来の方向性
There are various future directions for the study of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. One future direction is the development of new synthetic methods for this compound, which could potentially increase its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological processes. Furthermore, the development of new materials and compounds based on pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid could lead to the discovery of new applications in various fields of science.
合成法
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method. The synthesis of this compound involves the reaction of pyridine with a specific organic compound in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
科学的研究の応用
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials, such as liquid crystals, OLEDs, and conducting polymers. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is used in the study of various biological processes, including enzyme catalysis, protein folding, and DNA replication.
特性
CAS番号 |
102601-40-1 |
|---|---|
製品名 |
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
分子式 |
C25H29NO4 |
分子量 |
407.5 g/mol |
IUPAC名 |
pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+; |
InChIキー |
GUBBAMAOBVKDMC-DWBLJZBXSA-N |
異性体SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1 |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
正規SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
その他のCAS番号 |
102601-40-1 |
同義語 |
crocetin, pyridine salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



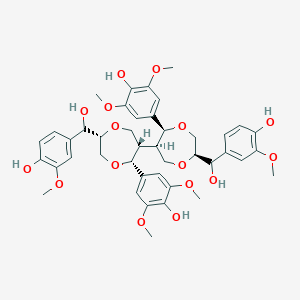
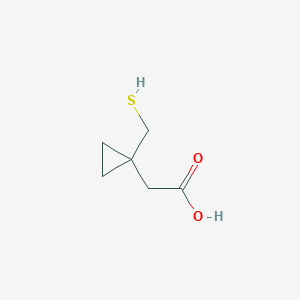
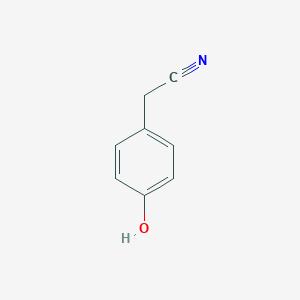
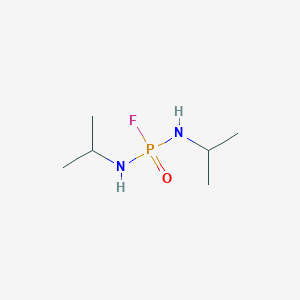
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
